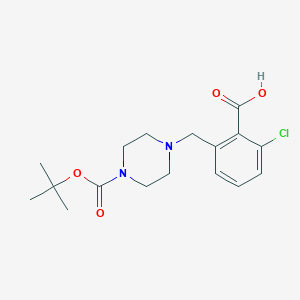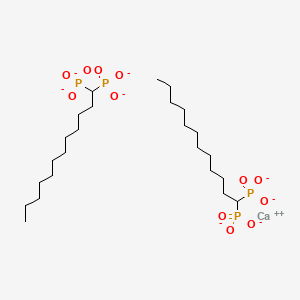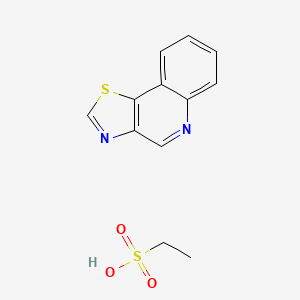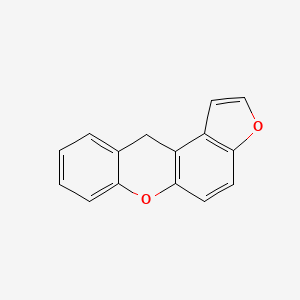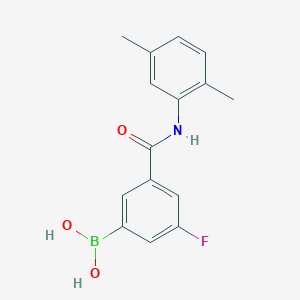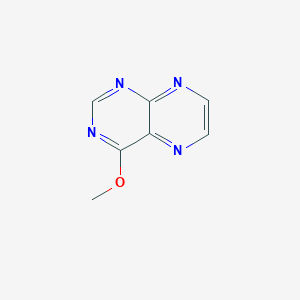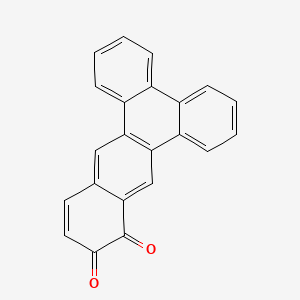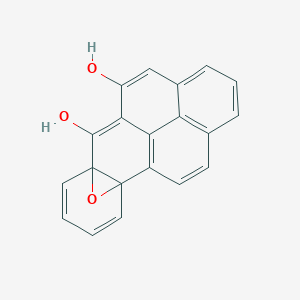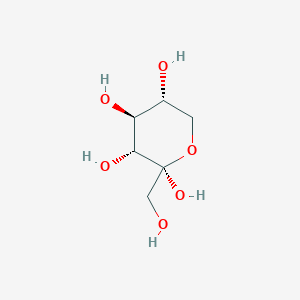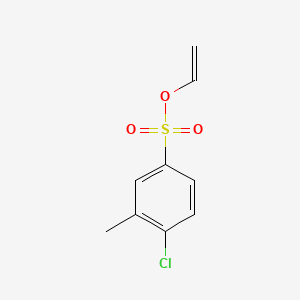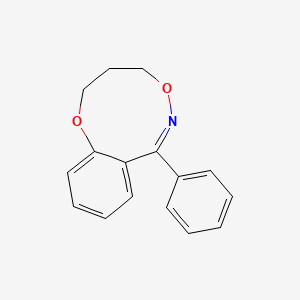
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine is a heterocyclic compound characterized by a benzodioxazonine ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted dihydroxy compounds with suitable reagents to form the benzodioxazonine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize the use of raw materials and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxazonine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxazonine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
- 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness: 7-Phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
78845-85-9 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(6Z)-7-phenyl-3,4-dihydro-2H-1,5,6-benzodioxazonine |
InChI |
InChI=1S/C16H15NO2/c1-2-7-13(8-3-1)16-14-9-4-5-10-15(14)18-11-6-12-19-17-16/h1-5,7-10H,6,11-12H2/b17-16- |
InChI Key |
YZAIAVVKBFPSGW-MSUUIHNZSA-N |
Isomeric SMILES |
C1COC2=CC=CC=C2/C(=N\OC1)/C3=CC=CC=C3 |
Canonical SMILES |
C1COC2=CC=CC=C2C(=NOC1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



